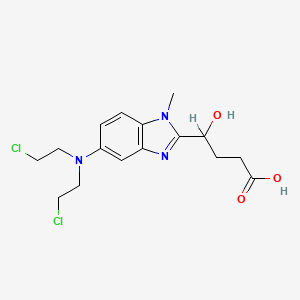

gamma-Hydroxy bendamustine

Descripción general

Descripción

Gamma-Hydroxy bendamustine is a derivative of bendamustine, an antineoplastic nitrogen mustard agent used primarily in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . Bendamustine itself is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules, leading to cell death . This compound retains similar properties and is one of the active metabolites of bendamustine .

Mecanismo De Acción

Target of Action

Gamma-Hydroxy Bendamustine, also known as Bendamustine M3, primarily targets DNA in both active and quiescent cells . It is particularly effective against indolent B-cell non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) .

Mode of Action

Bendamustine M3 is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death . This unique mechanism of action sets it apart from other alkylating agents .

Biochemical Pathways

The biochemical pathways affected by Bendamustine M3 involve DNA damage stress responses, apoptosis, inhibition of mitotic checkpoints, and induction of mitotic catastrophe . The compound’s ability to form covalent bonds with DNA bases disrupts the normal function of DNA, leading to cell death .

Pharmacokinetics

Bendamustine M3 is produced via the CYP1A2 pathway . The plasma concentration-time profile of Bendamustine follows a triphasic pattern, with a very rapid distribution and intermediate phases followed by a slow terminal decline . The effective half-life is about 40 minutes . Bendamustine m3 and another active metabolite, n-desmethyl-bendamustine (m4), are generally found at low levels relative to the parent compound .

Result of Action

The molecular and cellular effects of Bendamustine M3’s action include DNA damage, disruption of cell cycle progression, and induction of cell death . It has been shown to have a cytotoxic activity similar to the parent compound, Bendamustine .

Action Environment

The action, efficacy, and stability of Bendamustine M3 can be influenced by various environmental factors. For instance, the rate of formation for both Bendamustine M3 and M4 metabolites correlates with the activity of CYP1A2 . Therefore, factors that affect the activity of CYP1A2 could potentially influence the action of Bendamustine M3.

Métodos De Preparación

The preparation of gamma-Hydroxy bendamustine involves the hydroxylation of bendamustine. This process can be catalyzed by the enzyme CYP1A2, which facilitates the conversion of bendamustine to its gamma-hydroxy form . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound .

Análisis De Reacciones Químicas

Gamma-Hydroxy bendamustine undergoes several types of chemical reactions, including:

Oxidation: This reaction can further oxidize the hydroxyl group to form more complex derivatives.

Reduction: The hydroxyl group can be reduced back to its original form, bendamustine.

Substitution: The hydroxyl group can be substituted with other functional groups to create new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Gamma-Hydroxy bendamustine has several scientific research applications:

Biology: It is studied for its role in cellular processes and its effects on DNA crosslinking and apoptosis.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of bendamustine in cancer patients

Industry: It is used in the production of bendamustine-based pharmaceuticals and in quality control processes.

Comparación Con Compuestos Similares

Gamma-Hydroxy bendamustine is similar to other alkylating agents such as:

N-desmethyl-bendamustine: Another active metabolite of bendamustine with similar cytotoxic properties.

Mechlorethamine: A nitrogen mustard derivative with a similar mechanism of action.

Cyclophosphamide: An alkylating agent used in chemotherapy with a different metabolic pathway.

What sets this compound apart is its unique combination of alkylating and antimetabolite properties, which contribute to its effectiveness in treating certain types of cancer .

Propiedades

IUPAC Name |

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-4-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2N3O3/c1-20-13-3-2-11(21(8-6-17)9-7-18)10-12(13)19-16(20)14(22)4-5-15(23)24/h2-3,10,14,22H,4-9H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYWLSZJZNELNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138238-08-0 | |

| Record name | gamma-Hydroxy bendamustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138238080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .GAMMA.-HYDROXY BENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5NNC1X8FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

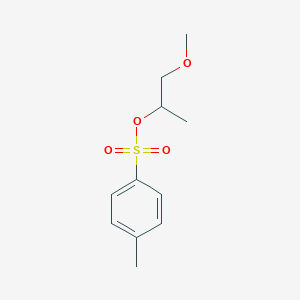

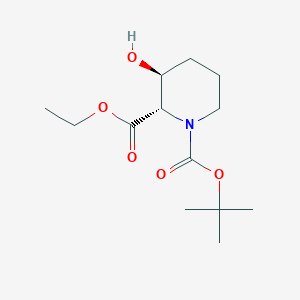

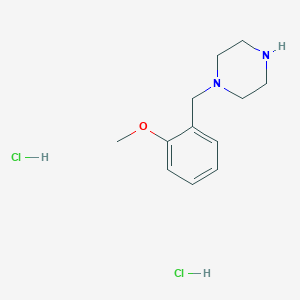

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B3319459.png)

![(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone](/img/structure/B3319463.png)

![3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B3319511.png)

![3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3319520.png)

![9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3319547.png)